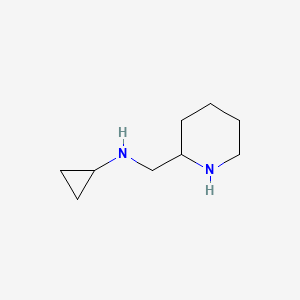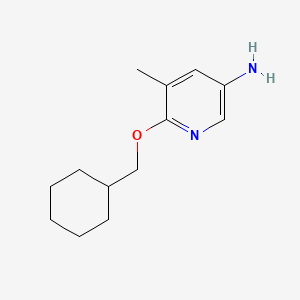
6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine, also known as CMAP, is a chemical compound that has recently gained attention in the scientific community for its potential use in a variety of research applications. CMAP is a pyridine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Mechanism of Action
The mechanism of action of 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine is not yet fully understood, but it is believed to involve the modulation of ion channels in neurons. Specifically, 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine has been shown to increase the activity of the Nav1.7 sodium channel, which plays a key role in pain signaling. This suggests that 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine may have potential as a treatment for chronic pain conditions.
Biochemical and Physiological Effects:
In addition to its effects on ion channels, 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine has been shown to have a range of other biochemical and physiological effects. For example, 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. This suggests that 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine may have potential as a treatment for inflammatory diseases such as asthma and COPD. 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine for lab experiments is its specificity. 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine has been shown to have a high degree of selectivity for the Nav1.7 sodium channel, which makes it a useful tool for studying pain signaling. Additionally, 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine has been shown to have low toxicity, which makes it a safer alternative to other compounds that have been used in pain research. However, one limitation of 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several potential future directions for research involving 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine. One area of interest is the development of new compounds based on the structure of 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine that may have improved solubility or selectivity for specific ion channels. Another potential direction is the investigation of the potential use of 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine in the treatment of chronic pain conditions, such as neuropathic pain. Finally, further research is needed to fully understand the mechanism of action of 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine and its potential use in the treatment of inflammatory and oxidative stress-related conditions.
Conclusion:
In conclusion, 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine is a promising compound with a range of potential scientific research applications. Its specificity and low toxicity make it a useful tool for studying pain signaling and other physiological processes. While there are limitations to its use in lab experiments, such as its low solubility, there are also many potential future directions for research involving 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine. Overall, 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine represents an exciting area of research with many potential applications in the fields of neuroscience, pharmacology, and medicine.
Synthesis Methods
The synthesis of 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine involves the reaction of 3-cyanomethyl-5-methylpyridine with cyclohexylmagnesium bromide in the presence of a copper catalyst. This reaction produces 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine as a crystalline solid that can be purified through recrystallization. The yield of this reaction is typically around 50%, and the purity of the final product can be confirmed through NMR spectroscopy.
Scientific Research Applications
6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine has a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine has been shown to have a modulatory effect on the activity of ion channels in neurons. This makes 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine a useful tool for studying the mechanisms of neural signaling and synaptic transmission. 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
properties
IUPAC Name |
6-(cyclohexylmethoxy)-5-methylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h7-8,11H,2-6,9,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTDOLQVLSZCFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2CCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734396 |
Source


|
| Record name | 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine | |
CAS RN |
1248601-77-5 |
Source


|
| Record name | 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

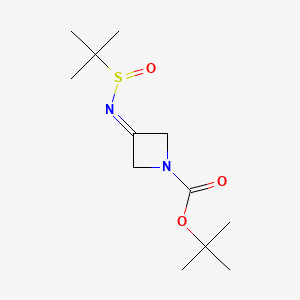
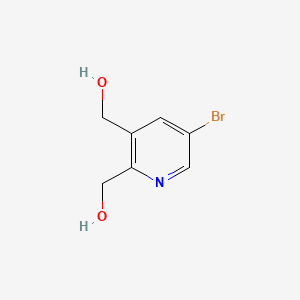

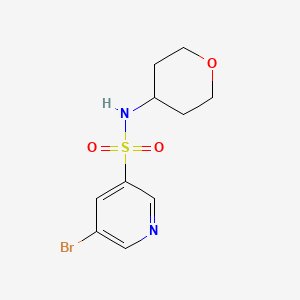
![tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B578573.png)
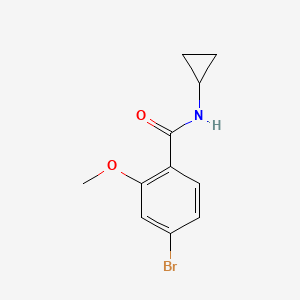



![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)



